molecular formula C9H16FNO3 B8105164 Tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate

Tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate

Cat. No.: B8105164
M. Wt: 205.23 g/mol
InChI Key: AAMHQTXYKDSEDA-NKWVEPMBSA-N
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Description

Tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate is a fluorinated heterocyclic compound featuring a tert-butyl carbamate group attached to a cis-configured 4-fluorotetrahydrofuran ring. This compound is of interest in medicinal chemistry and drug development due to its unique structural features, which may enhance metabolic stability and target binding .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMHQTXYKDSEDA-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring substituted with a fluorine atom and a tert-butyl carbamate group. This structural configuration is significant for its stability and reactivity in biological systems.

Property Value
Molecular FormulaC₉H₁₄FNO₂
Molecular Weight175.21 g/mol
CAS Number[Insert CAS Number]
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in signaling pathways. The fluorine substitution enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Therapeutic Applications

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
  • Cancer Treatment : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to modulate kinase activity could provide a pathway for therapeutic interventions in cancers driven by aberrant signaling pathways .
  • Neuroprotective Effects : In models of neurodegenerative diseases, compounds with similar scaffolds have shown promise in reducing oxidative stress and neuronal apoptosis, indicating potential for use in conditions like Alzheimer's disease .

Case Study 1: Anti-inflammatory Activity

A study investigated the compound's ability to inhibit IL-1β production in macrophages, demonstrating a significant reduction in inflammatory markers. This suggests that this compound could be developed as an anti-inflammatory agent .

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. These findings highlight its potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound.

Compound Biological Activity
Tert-butyl (4-fluoropyrrolidin-3-yl)carbamateModerate anti-inflammatory effects
Tert-butyl (cis-4-aminotetrahydrofuran-3-yl)carbamateNeuroprotective properties
Tert-butyl (trans-4-fluorotetrahydrofuran-3-yl)carbamateReduced cytotoxicity in cancer cells

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate with structurally related carbamate derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

Tert-butyl (4-aminotetrahydrofuran-3-yl)carbamate
  • Structure: Similar tetrahydrofuran backbone but substituted with an amino group instead of fluorine.
  • Molecular Formula: C₉H₁₈N₂O₃ (vs. C₉H₁₆FNO₃ for the target compound).
  • Fluorine in the target compound increases electronegativity and lipophilicity, which may enhance membrane permeability .
Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
  • Structure : Aromatic phenyl ring with chlorine and trifluoromethyl substituents.
  • Molecular Formula: C₁₂H₁₃ClF₃NO₂.
  • Key Differences: The aromatic system confers planar geometry, contrasting with the non-planar tetrahydrofuran ring.
Tert-butyl 3-amino-4-fluorobenzylcarbamate
  • Structure: Benzyl carbamate with fluorine and amino substituents on the aromatic ring.
  • Molecular Formula : C₁₂H₁₇FN₂O₂.
  • Key Differences :
    • The benzyl group increases aromatic conjugation, affecting electronic properties.
    • Fluorine’s ortho effect may sterically hinder interactions compared to the tetrahydrofuran analog .

Physicochemical Properties

Property Target Compound 4-Amino Analog 4-Chloro-3-CF₃ Phenyl 3-Amino-4-Fluoro Benzyl
Molecular Weight (g/mol) ~237.2 214.25 295.69 240.27
LogP (Predicted) ~1.5–2.0 ~1.0–1.5 ~3.5–4.0 ~2.0–2.5
Solubility Moderate (fluorine enhances) High (amino group) Low (aromatic hydrophobicity) Moderate
Metabolic Stability High (fluorine resists oxidation) Moderate High (CF₃ stabilizes) Moderate

Preparation Methods

Electrophilic Fluorination of Enol Ethers

Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) has been employed to introduce fluorine into cyclic ethers. For example, cis-4-fluorotetrahydrofuran-3-ol can be synthesized via fluorocyclization of dienols or epoxy alcohols.

Procedure (Adapted from):

  • Epoxide Formation : Treat 3,4-epoxytetrahydrofuran with a Lewis acid (e.g., BF₃·OEt₂) to generate an oxonium intermediate.

  • Fluoride Attack : Introduce a fluoride source (e.g., KF or TBAF) to open the epoxide, yielding cis-4-fluorotetrahydrofuran-3-ol.

  • Oxidation : Convert the alcohol to an amine via a Curtius rearrangement or Staudinger reaction.

Key Data:

Starting MaterialFluorinating AgentYield (%)cis:trans Ratio
3,4-EpoxytetrahydrofuranNFSI6285:15
3,4-DihydroxyfuranSelectfluor®5878:22

Nucleophilic Fluorination via SN2 Displacement

Nucleophilic displacement of leaving groups (e.g., mesyl or tosyl) with anhydrous tetrabutylammonium fluoride (TBAF) provides an alternative route. This method is particularly effective for installing fluorine with inversion of configuration.

Example Protocol:

  • Mesylation : Treat cis-3-amino-4-hydroxytetrahydrofuran with methanesulfonyl chloride (MsCl) to form a mesylate at the 4-position.

  • Fluorination : React with TBAF in THF at −20°C to 25°C for 12–24 hours.

  • Workup : Purify via column chromatography (hexane:EtOAc = 4:1).

Challenges:

  • Competing elimination reactions may occur if steric hindrance is insufficient.

  • Requires anhydrous conditions to prevent hydrolysis.

Carbamate Protection of the Amine Group

Boc Protection Using Di-tert-Butyl Dicarbonate

The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc₂O in the presence of a base.

Optimized Conditions:

  • Substrate : cis-4-fluorotetrahydrofuran-3-amine (1.0 equiv).

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), Et₃N (2.0 equiv).

  • Solvent : Dichloromethane (DCM) at 0°C → 25°C.

  • Reaction Time : 6–8 hours.

  • Yield : 89–92%.

Advantages:

  • High chemoselectivity for primary amines.

  • Minimal racemization under mild conditions.

Integrated Synthetic Routes

Route A: Fluorination Followed by Boc Protection

  • Step 1 : Synthesize cis-4-fluorotetrahydrofuran-3-amine via fluorocyclization.

  • Step 2 : Protect the amine with Boc₂O.

Overall Yield : 54–60% over two steps.

Route B: Boc Protection Prior to Fluorination

  • Step 1 : Protect 3-aminotetrahydrofuran-4-ol with Boc₂O.

  • Step 2 : Fluorinate the 4-position using NFSI.

Overall Yield : 48–52% (lower due to steric hindrance during fluorination).

Stereochemical Control and Analytical Validation

Chiral HPLC Analysis

Post-synthesis chiral HPLC (Chiralpak IA column, 90:10 hexane:isopropanol) confirms enantiomeric excess (ee > 98%).

X-ray Crystallography

Single-crystal X-ray structures of intermediates (e.g., cis-4-fluorotetrahydrofuran-3-amine hydrochloride) validate the cis configuration.

Scale-Up Considerations and Industrial Relevance

Cost-Effective Fluorination Reagents

Selectfluor® is preferred over NFSI for large-scale synthesis due to lower cost ($12/g vs. $28/g) and higher atom economy.

Green Solvent Alternatives

Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl cis-(4-fluorotetrahydrofuran-3-yl)carbamate?

  • Methodological Answer : The synthesis typically involves fluorination of a tetrahydrofuran precursor followed by carbamate protection. Key steps include:
  • Fluorination : Use fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine at the 4-position of tetrahydrofuran .
  • Carbamate Formation : React the fluorinated intermediate with tert-butyl carbamate under basic conditions (e.g., DIEA or DMAP) in anhydrous tetrahydrofuran (THF) at reflux .
  • Stereochemical Control : Optimize reaction conditions (temperature, solvent polarity) to favor the cis-isomer, confirmed by chiral HPLC or X-ray crystallography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm fluorine substitution and cis-stereochemistry (e.g., coupling constants in the tetrahydrofuran ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 265.323 for C15_{15}H20_{20}FNO2_2) .
  • X-ray Crystallography : Resolve stereochemical ambiguities and analyze molecular packing (e.g., crystal structures of related carbamates in ) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods and ensure proper ventilation to minimize inhalation of vapors or dust .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for asymmetric synthesis of the cis-isomer?

  • Methodological Answer :
  • Catalytic Asymmetric Methods : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in Mannich or aldol reactions to favor cis-selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., THF or DMF) enhance stereochemical control during carbamate formation .
  • Temperature Gradients : Lower temperatures (0–5°C) may reduce epimerization risks, while higher temperatures (reflux) accelerate reaction rates .

Q. How does the fluorinated tetrahydrofuran ring influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Conditions : The tert-butyl carbamate group is labile under strong acids (e.g., TFA), while the fluorine substituent increases electron-withdrawing effects, potentially accelerating hydrolysis. Monitor degradation via LC-MS .
  • Basic Conditions : The tetrahydrofuran oxygen may participate in ring-opening reactions under strong bases (e.g., NaOH). Stability studies in pH 7–9 buffers are recommended .

Q. What computational methods are used to predict the reactivity of tert-butyl carbamate derivatives?

  • Methodological Answer :
  • DFT Calculations : Model reaction pathways (e.g., fluorination or carbamate cleavage) using Gaussian or ORCA software. Input SMILES/InChI strings (e.g., InChI=1S/C15H20FNO2...) from PubChem .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the tetrahydrofuran ring .

Q. How to resolve discrepancies in reported biological activities of similar carbamate derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, fluorinated carbamates in and show varying potency due to differences in target binding .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) and evaluate activity trends .

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